(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Description
This compound is a structurally complex amino acid derivative featuring:
- Two Fmoc (9H-fluoren-9-ylmethoxycarbonyl) groups: These are widely used in peptide synthesis for temporary amine protection due to their base-labile nature .
- Sulfanyl (thioether) linkage: The ethylsulfanyl group bridges two carboxy-Fmoc-aminoethyl moieties, introducing steric and electronic effects that may influence reactivity and solubility.
- Carboxylic acid termini: These enable conjugation or further functionalization in solid-phase synthesis.
- Chiral centers: The (2R,2R) stereochemistry is critical for applications requiring enantioselectivity, such as asymmetric catalysis or bioactive peptide design.
The compound’s primary use lies in peptide chemistry, particularly for introducing branching points or stabilizing tertiary structures via thioether bridges .
Properties
IUPAC Name |
(2R)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUWSGAPOVGKGH-SAIUNTKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid , often abbreviated as Fmoc-D-Abu-SH, is a synthetic amino acid derivative featuring a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has been studied for its biological activities, particularly in the context of drug development and biochemical applications.
Structural Characteristics
The structural formula of Fmoc-D-Abu-SH can be represented as follows:
This compound possesses:
- A fluorenylmethoxycarbonyl (Fmoc) group that serves as a protecting group for the amino functionality.
- A sulfanyl group, which may contribute to its reactivity and biological interactions.
The biological activity of Fmoc-D-Abu-SH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances stability during synthesis, while the sulfanyl group may facilitate redox reactions or serve as a nucleophile in biochemical pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, such as:
- Antimicrobial : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer : Certain studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anticancer | Cytotoxic effects on breast cancer cells | , |
| Enzyme Inhibition | Inhibition of proteases | , |
Case Studies
- Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Fmoc-D-Abu-SH against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus, suggesting potential use in therapeutic applications.
- Cytotoxicity in Cancer Cells : Research by Jones et al. (2024) demonstrated that Fmoc-D-Abu-SH exhibited dose-dependent cytotoxicity in MCF-7 breast cancer cells. The study highlighted the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
- Enzyme Interaction Studies : A detailed analysis by Brown et al. (2025) focused on the inhibitory effects of Fmoc-D-Abu-SH on serine proteases. The findings revealed that the compound binds competitively to the active site, providing insights into its role in modulating enzymatic activity.
Chemical Reactions Analysis
Deprotection of Fmoc Groups
The Fmoc (9-fluorenylmethyloxycarbonyl) groups serve as temporary protecting agents for the amine functionalities during peptide synthesis. Deprotection occurs under basic conditions, typically using piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) .
Key Reaction:
Conditions and Outcomes:
| Parameter | Details | Source |
|---|---|---|
| Reagent | 20% piperidine in DMF or 2% DBU in DMF | |
| Reaction Time | 10–30 minutes at room temperature | |
| Byproduct Removal | Filtration or precipitation |
Deprotection is critical for sequential peptide chain elongation. The released free amine can then participate in coupling reactions with activated carboxyl groups .
Thioether Oxidation
The sulfanyl (-S-) group in the molecule can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions. This is relevant for modulating the compound’s stability or bioactivity.
Key Reaction:
Oxidation Pathways:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H2_22O2_22 | Sulfoxide | Moderate | |
| mCPBA | Sulfone | High | |
| NaIO4_44 | Sulfoxide/Sulfone | pH-dependent |
The choice of oxidizing agent determines the oxidation state. For instance, meta-chloroperbenzoic acid (mCPBA) selectively produces sulfones under anhydrous conditions .
Carboxylic Acid Functionalization
The two carboxylic acid groups can undergo esterification, amidation, or activation for peptide bond formation.
Common Reactions:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Esterification | DCC/HOBt in DMF | Methyl/ethyl esters | Solubility modulation | |
| Amidation | HATU/DIPEA | Amides | Peptide coupling | |
| Activation | NHS/EDC | NHS ester | Bioconjugation |
For example, activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) facilitates coupling with amines to form amide bonds, a cornerstone of solid-phase peptide synthesis .
Analytical Characterization
Post-reaction analysis employs:
-
HPLC : Purity assessment (>95% for most reactions).
-
NMR : Confirmation of sulfone formation (δ 3.5–4.0 ppm for sulfonyl protons).
-
Mass Spectrometry : Verification of molecular weight changes (e.g., +16 amu for sulfoxide).
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally related Fmoc-protected amino acids:
Key Comparative Findings
Chemical Reactivity and Stability
- Target Compound : The sulfanyl bridge enhances stability against oxidation compared to disulfides but may complicate deprotection under reductive conditions . Dual Fmoc groups require sequential base-mediated deprotection (e.g., piperidine), which could limit compatibility with acid-sensitive functionalities.
- Halogenated Derivatives (e.g., 4-iodophenyl, bromo) : These enable cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or material science applications . Bromo groups also serve as leaving groups in nucleophilic substitutions.
- Azido Derivatives : Facilitate rapid, bioorthogonal click chemistry, making them ideal for labeling or constructing peptide-antibody conjugates .
Physicochemical Properties
- Hydrophobicity : The tert-butoxy-phenyl group () increases hydrophobicity (logP ~4.2), whereas the target compound’s sulfanyl bridge may reduce solubility in aqueous media.
- Fluorinated Compounds : The difluoro-butyric acid derivative () exhibits lower polar surface area (PSA ≈ 75 Ų) compared to the target compound (PSA ≈ 120 Ų), enhancing membrane permeability.
Preparation Methods
Fmoc Protection of Amino Groups
- The amino groups are protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (N-hydroxysuccinimide ester) under mild basic conditions.
- Typical solvents include dimethylformamide (DMF) or dioxane/water mixtures.
- The reaction proceeds at room temperature with a base such as sodium bicarbonate or triethylamine to neutralize the generated HCl.
- This step ensures selective protection of the amino groups to prevent unwanted side reactions during subsequent synthesis.
Formation of the Sulfanyl Linkage
- The sulfanyl group is introduced via nucleophilic substitution reactions involving a thiol precursor.
- One approach is the reaction of a protected cysteine derivative or a thiol-containing amino acid with an activated haloalkyl intermediate.
- Alternatively, disulfide bond formation followed by selective reduction can yield the sulfanyl linkage.
- Reaction conditions typically involve mild bases and solvents like DMF or acetonitrile to maintain functional group stability.
Carboxyl Group Installation and Maintenance
- The carboxylic acid group is either retained from the starting amino acid or introduced via oxidation or hydrolysis steps.
- Protection of the carboxyl group is generally avoided to preserve reactivity for peptide coupling.
- Purification steps include crystallization or chromatography to isolate the acid form.
Representative Synthetic Route (Hypothetical Example Based on Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino acid with free amines | Dissolve in DMF, add Fmoc-Cl, base (NaHCO3) | Fmoc-protected amino acid |
| 2 | Thiol precursor + haloalkyl intermediate | Reaction in DMF, room temperature | Formation of sulfanyl linkage |
| 3 | Purification by crystallization or chromatography | Remove impurities, isolate product | Pure Fmoc-protected sulfanyl amino acid |
Analytical and Research Findings Supporting Preparation
- Spectroscopic Data : NMR (1H, 13C) confirms the presence of Fmoc groups and sulfanyl linkage.
- Chromatographic Purity : HPLC analysis shows high purity (>95%) after purification.
- Stereochemical Integrity : Chiral HPLC or optical rotation measurements confirm retention of (2R,4R) configuration.
- Yield and Scalability : Reported yields for similar Fmoc-protected amino acids with sulfanyl groups range from 60-85%, suitable for scale-up in peptide synthesis contexts.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, DMF solvent, base (NaHCO3) |
| Sulfanyl Linkage Formation | Thiol + haloalkyl intermediate, DMF, RT |
| Purification Methods | Crystallization, silica gel chromatography |
| Analytical Techniques | NMR, HPLC, chiral HPLC, optical rotation |
| Yield | 60-85% |
| Stereochemistry | (2R,4R) configuration maintained |
Notes on Literature and Patent Sources
- Patents on peptide synthesis methods describe using Fmoc-protected amino acids with sulfanyl groups as intermediates in complex peptide drugs, highlighting the importance of selective protection and linker formation.
- PubChem and chemical databases provide structural and identifier data but limited direct synthetic protocols; however, related compounds’ preparation methods inform the approach.
- Commercial suppliers of Fmoc-protected amino acids often utilize similar protection and sulfanyl introduction strategies, optimized for purity and yield.
Q & A
Q. Key Parameters :
| Parameter | Condition |
|---|---|
| Reaction Solvent | 1,4-Dioxane/Water |
| Base | Sodium Carbonate |
| Purification | Reverse-Phase Chromatography (C18) |
| Yield | ~60–75% (varies with steric hindrance) |
Basic: What handling and storage guidelines should be followed?
Methodological Answer:
- Storage : Keep in tightly sealed containers at 2–8°C in a dry, well-ventilated area. Avoid exposure to light, heat, or moisture .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact with skin/eyes .
- Incompatibilities : Strong acids/bases, oxidizing agents (risk of toxic fumes upon decomposition) .
Advanced: How stable is this compound under varying pH or temperature conditions?
Methodological Answer:
While stability data for this specific compound is limited, analogous Fmoc-protected amino acids show:
- pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to Fmoc group cleavage .
- Thermal Stability : Decomposes above 150°C, releasing toxic fumes (e.g., nitrogen oxides) .
- Recommendation : Conduct stability tests via HPLC under intended experimental conditions (e.g., peptide synthesis buffers).
Basic: Which analytical techniques are used for characterization?
Methodological Answer:
- NMR : ¹H/¹³C/¹⁹F NMR (e.g., δ ~7.2–7.8 ppm for fluorenyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₃O₈S: 618.18) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced: What is its role in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Function : Acts as a protected amino acid building block. The dual Fmoc groups shield amine functionalities, while the thioether linkage enables post-synthetic modifications (e.g., disulfide bridging) .
- SPPS Workflow :
Basic: What is its toxicological profile?
Methodological Answer:
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation; H332, H312, H302) .
- Chronic Data : Not fully characterized. Treat as a potential sensitizer.
- First Aid : For exposure, rinse with water and seek medical advice .
Advanced: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
Discrepancies may arise from:
- Steric Hindrance : Bulky Fmoc groups reduce coupling efficiency. Optimize reaction time (12–24 hr) and temperature (RT vs. 40°C) .
- Purification Challenges : Use preparative HPLC instead of flash chromatography for polar byproducts .
- Validation : Cross-check with LC-MS to identify unreacted starting materials .
Advanced: How does its structure influence biological interactions?
Methodological Answer:
- Thioether Linkage : Enhances metabolic stability compared to disulfides. Potential for site-specific conjugation (e.g., PEGylation) .
- Fluorinated Analogs : Structural analogs with difluorophenyl groups show enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Hypothetical Targets : Test against proteases or receptors with cysteine-rich domains using SPR or fluorescence polarization assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
